molecular formula C17H22N2O2 B4872609 5-methyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1,2-oxazole-3-carboxamide

5-methyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1,2-oxazole-3-carboxamide

Cat. No.: B4872609
M. Wt: 286.37 g/mol
InChI Key: JZORXWHWHKUHCK-UHFFFAOYSA-N
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Description

5-methyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the oxazole derivative with an amine, such as 1-[4-(propan-2-yl)phenyl]propylamine, under suitable conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

5-methyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new drugs.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.

    Biological Studies: The compound is used in various biological studies to understand its mechanism of action and its effects on different biological pathways.

Mechanism of Action

The mechanism of action of 5-methyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to specific receptors: It can bind to receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, thereby affecting various biochemical processes.

    Modulation of gene expression: It can influence the expression of certain genes, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1,2-oxazole-3-carboxamide: shares similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical properties

Properties

IUPAC Name

5-methyl-N-[1-(4-propan-2-ylphenyl)propyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-5-15(14-8-6-13(7-9-14)11(2)3)18-17(20)16-10-12(4)21-19-16/h6-11,15H,5H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZORXWHWHKUHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1,2-oxazole-3-carboxamide
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5-methyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1,2-oxazole-3-carboxamide
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5-methyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1,2-oxazole-3-carboxamide
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5-methyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1,2-oxazole-3-carboxamide
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